9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride
Description
9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride (CAS 100368-29-4) is a bicyclic organic compound characterized by a fused ring system containing one oxygen atom at position 3 and one nitrogen atom at position 7. Its molecular formula is C₇H₁₃NO·HCl (molecular weight: 163.64 g/mol) . This heterocyclic structure confers unique physicochemical properties, including conformational rigidity and polar functionality, making it valuable in medicinal chemistry and agrochemical research. The compound’s bicyclo[3.3.1]nonane scaffold is synthetically accessible via Mannich reactions or multicomponent condensations .
Properties
IUPAC Name |
9-oxa-3-azabicyclo[3.3.1]nonane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-6-4-8-5-7(3-1)9-6;/h6-8H,1-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWYPZDGDQXBJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC(C1)O2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1947317-74-9 | |
| Record name | 9-oxa-3-azabicyclo[3.3.1]nonane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride can be achieved through various methods. One approach involves the radical cyclization of appropriate precursors. For example, a SmI2-mediated radical cyclization protocol has been found effective for constructing the desired ring system . This method involves the use of samarium diiodide (SmI2) as a reducing agent to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using standard reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield aldehydes or ketones, while reduction reactions can produce alcohols.
Scientific Research Applications
Pharmaceutical Applications
Monoamine Reuptake Inhibition:
9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride has been identified as a potential monoamine reuptake inhibitor, which is crucial in treating mood disorders such as depression and anxiety. Monoamine reuptake inhibitors work by increasing the levels of neurotransmitters in the brain, thereby enhancing mood and alleviating symptoms of depression. The compound is noted for its ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine, which are critical neurotransmitters involved in mood regulation .
Clinical Implications:
The therapeutic implications of this compound include:
- Depression: It can be used in treating various forms of depression, including major depressive disorder and bipolar disorder.
- Anxiety Disorders: The compound may also be effective in managing anxiety disorders due to its impact on neurotransmitter levels.
- Pain Management: There is evidence suggesting that monoamine reuptake inhibitors can assist in pain management, making this compound potentially useful for chronic pain conditions .
Orexin Receptor Antagonism
Recent studies have explored the role of this compound as an orexin receptor antagonist. Orexins are neuropeptides that play a significant role in regulating arousal, wakefulness, and appetite. Antagonizing these receptors can be beneficial in treating several conditions:
- Sleep Disorders: By blocking orexin receptors, the compound may help manage insomnia and other sleep-related disorders.
- Appetite Regulation: It can aid in controlling appetite and potentially assist in weight management strategies.
- Addiction Treatment: The modulation of orexin signaling has been linked to addiction pathways, suggesting that this compound could play a role in addiction therapies .
Case Studies
Several studies have documented the effects of this compound:
Pharmacokinetics and Dosage
The pharmacokinetic profile of this compound indicates that it can be administered effectively at varying dosages depending on the condition being treated:
Mechanism of Action
The mechanism of action of 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride involves its interaction with molecular targets through its bicyclic structure. The presence of oxygen and nitrogen atoms allows for hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Heteroatom Substitutions in the Bicyclo[3.3.1]nonane Scaffold
The replacement of oxygen or nitrogen with other heteroatoms significantly alters reactivity and biological activity:
Key Insights :
- Reactivity : Selenium derivatives exhibit superior anchimeric assistance, enabling faster nucleophilic substitutions compared to sulfur or nitrogen analogs .
- Pharmacology: Bispidine derivatives (3,7-diaza) show subtype-selective nicotinic acetylcholine receptor (nAChR) modulation, unlike the mono-aza/oxa variants .
- Agrochemical Utility : 9-Aza-3-oxabicyclo derivatives (e.g., WO 9825924 A1) demonstrate insecticidal activity, attributed to the oxygen atom’s electron-withdrawing effects .
Biological Activity
9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities. Its unique structural features, including the presence of oxygen and nitrogen atoms, allow it to interact with various biological targets, making it a candidate for pharmaceutical applications. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a bicyclic framework that includes both an oxygen atom and a nitrogen atom. This configuration supports various chemical reactions and biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C₉H₁₄ClN₁O |
| Molecular Weight | 175.67 g/mol |
| Solubility | Soluble in water and organic solvents |
| Melting Point | Not specified in available literature |
The mechanism of action of this compound involves its ability to bind to specific receptors or enzymes, modulating their activity. The presence of the bicyclic structure allows for hydrogen bonding and other interactions with biological molecules, which can influence enzymatic pathways or receptor functions.
Interaction with Biological Targets
- Enzyme Modulation : This compound can act as a ligand for various enzymes, potentially altering their catalytic activity.
- Receptor Binding : It has shown promise as an orexin receptor antagonist, which may be useful in treating disorders related to orexinergic dysfunctions such as sleep disorders and anxiety .
Biological Activity Studies
Research studies have investigated the biological activity of this compound, highlighting its potential therapeutic applications.
Case Study: Orexin Receptor Antagonism
A patent study indicates that derivatives of this compound can act as non-peptide antagonists of human orexin receptors . Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The antagonism of these receptors has implications for treating conditions like:
- Sleep disorders
- Anxiety disorders
- Mood disorders
In Vivo Studies
In vivo studies have demonstrated the pharmacokinetic properties of related compounds, suggesting that modifications to the bicyclic structure can enhance bioavailability and receptor affinity . For example, modifications that improve solubility can lead to better therapeutic outcomes.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride | Similar structure with different positioning | Potentially similar receptor interactions |
| 9-Oxa-3,7-dithiabicyclo[3.3.1]nonane | Contains sulfur instead of nitrogen | Different reactivity profiles due to sulfur presence |
| 9-Oxa-3-selena-7-thiabicyclo[3.3.1]nonane | Contains selenium | Unique reactivity due to heavy atom presence |
Research Applications
The compound serves various research applications:
- As a building block in organic synthesis.
- In studies examining enzyme interactions and metabolic pathways.
- As a precursor in developing pharmaceutical compounds.
Q & A
Advanced Question
- Chiral Catalysts : Asymmetric hydrogenation using Ru-BINAP complexes achieves enantiomeric excess (ee) >90% for fluorinated analogs .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in Michael additions, improving diastereomeric ratios (e.g., 6:1 to 10:1) .
- Computational Modeling : Density Functional Theory (DFT) predicts steric hindrance in bicyclic systems, guiding substituent placement .
What biological activities are associated with this compound?
Basic Question
Preclinical studies highlight:
- Neuromodulation : Serotonin reuptake inhibition (IC₅₀: 0.5–2 µM) in rodent models, correlating with behavioral improvements .
- Analgesic Effects : Dose-dependent reduction in nociceptive responses (ED₅₀: 10 mg/kg) via κ-opioid receptor agonism .
- Anticancer Potential : Apoptosis induction in vitro (IC₅₀: 20–50 µM) through topoisomerase inhibition .
How does fluorination at specific positions alter pharmacological properties?
Advanced Question
Fluorine substitution at C9 (e.g., 9,9-difluoro analogs) enhances metabolic stability by reducing CYP450-mediated oxidation. This modification increases bioavailability (AUC: 2.5× vs. non-fluorinated) and prolongs half-life (t₁/₂: 8–12 hrs) in pharmacokinetic studies. Fluorine’s electronegativity also strengthens hydrogen bonding with target receptors (e.g., 5-HT1A), improving binding affinity (ΔG: −8.5 kcal/mol) .
What are the best practices for handling and storage?
Basic Question
- Storage : Under inert gas (Ar/N₂) at −20°C to prevent hydrolysis of the hydrochloride salt .
- Handling : Use anhydrous solvents (e.g., THF, DCM) and desiccants (molecular sieves) during synthesis .
- Safety : PPE (gloves, goggles) is mandatory due to potential irritancy (LD₅₀ >500 mg/kg in rats) .
How can solubility challenges in biological assays be addressed?
Advanced Question
- Co-solvents : DMSO (≤1% v/v) or cyclodextrin inclusion complexes improve aqueous solubility (up to 10 mM) without cytotoxicity .
- Prodrug Design : Esterification of carboxyl groups (e.g., methyl esters) enhances lipophilicity (LogP: 1.5→2.8) for blood-brain barrier penetration .
- Salt Screening : Alternative counterions (e.g., mesylate) may improve crystallinity and dissolution rates .
What computational tools predict reactivity and regioselectivity?
Advanced Question
- Retrosynthesis Software : AI-driven platforms (e.g., BenchChem’s retrosynthesis tool) propose feasible routes using databases like Reaxys and Pistachio .
- Molecular Dynamics : Simulates ligand-receptor interactions (e.g., with 5-HT1A) to prioritize derivatives for synthesis .
- DFT Calculations : Predicts activation energies for oxidation/reduction steps, guiding catalyst selection (e.g., ABNO vs. TEMPO) .
How is target engagement validated in neurological studies?
Advanced Question
- Radioligand Binding Assays : Quantify affinity (Kd: 5–50 nM) for serotonin/norepinephrine transporters using tritiated ligands .
- Knockout Models : 5-HT1A receptor knockout mice show attenuated behavioral responses, confirming target specificity .
- PET Imaging : ¹⁸F-labeled analogs track brain distribution and occupancy in non-human primates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
